molecular formula C11H22N2O3 B582316 (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate CAS No. 1217728-72-7

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate

Cat. No.: B582316
CAS No.: 1217728-72-7
M. Wt: 230.308
InChI Key: ODOJNXXZXCRBCC-VIFPVBQESA-N
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Description

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate typically involves the reaction of (S)-2-(methoxymethyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperazine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the piperazine ring .

Scientific Research Applications

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate or as a building block for the synthesis of pharmaceuticals.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-2-(methoxymethyl)piperazine-1-carboxylate
  • (S)-1-Boc-2-(methoxymethyl)piperazine
  • (S)-1-N-Boc-2-(methoxymethyl)piperiazine

Uniqueness

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate is unique due to its specific structural features, such as the presence of the tert-butyl group and the methoxymethyl substituent. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

(S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate, also known as (S)-1-N-BOC-2-METHOXYMETHYLPIPERAZINE, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula: C11H22N2O3
  • Molecular Weight: 230.31 g/mol
  • Functional Groups:
    • Piperazine ring
    • tert-butyl group
    • Methoxymethyl group
    • Carboxylate functional group

These structural features contribute to its lipophilicity and stability, making it a suitable candidate for various biological applications.

The primary mechanism of action for this compound involves its interaction with voltage-gated sodium channels (Na_v channels) . These channels are essential for the propagation of action potentials in excitable cells such as neurons and muscle cells.

  • Binding to Na_v Channels: The compound binds to specific sites on the channel proteins, altering their conformation.
  • Inhibition of Sodium Influx: This binding inhibits the influx of sodium ions, reducing cellular excitability and potentially preventing the propagation of action potentials.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity:

  • Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms and efficacy are still under investigation.

2. Anticancer Properties:

  • The compound is being explored for potential anticancer effects, particularly in modulating pathways involved in cell proliferation and apoptosis.

3. Neurological Effects:

  • Given its interaction with sodium channels, it may have implications in treating neurological disorders such as epilepsy or neuropathic pain by modulating neuronal excitability .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential activity against various pathogens; specific efficacy needs further study
AnticancerInvestigated for effects on cancer cell lines; modulation of apoptosis observed
NeurologicalPossible therapeutic benefits in epilepsy and neuropathic pain management

Research Highlights

  • A study demonstrated that piperazine derivatives, including this compound, exhibit a range of biological activities linked to their structural properties. The modulation of neurotransmitter systems was particularly noted as a significant aspect of their activity.
  • Another investigation into piperazine-based compounds highlighted their potential as drug candidates due to their ability to interact with various receptors in the central nervous system .

Q & A

Q. What are the common synthetic routes for (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate?

Basic
The synthesis typically involves multi-step reactions starting with a piperazine core. A tert-butyloxycarbonyl (Boc) group is introduced via Boc-protection under basic conditions (e.g., di-tert-butyl dicarbonate in THF or DCM). The methoxymethyl group is then added at the 2-position using reagents like methoxymethyl chloride or bromide in the presence of a base (e.g., triethylamine). Key steps require inert atmospheres (N₂/Ar) to prevent oxidation and moisture interference. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography or recrystallization .

Q. How can reaction conditions be optimized to improve the yield of this compound?

Advanced
Optimization involves systematic variation of parameters:

  • Temperature : Lower temperatures (0–5°C) minimize side reactions during Boc protection .
  • Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution for methoxymethylation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve regioselectivity .
  • Reaction Time : Kinetic monitoring via HPLC ensures completion without over-reaction .
    Design of Experiments (DoE) methodologies can statistically identify optimal conditions .

Q. Which analytical techniques are used to confirm the structure of this compound?

Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., Boc, methoxymethyl) and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) and chiral analysis to verify enantiomeric excess .

Q. How to resolve contradictions in spectral data during structural elucidation?

Advanced
Contradictions (e.g., unexpected NMR splitting or MS fragments) require:

  • 2D NMR (COSY, HSQC, HMBC) : To assign coupling and long-range correlations, resolving stereochemical ambiguities .
  • X-ray Crystallography : Definitive confirmation of absolute configuration (if crystals are obtainable) .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR shifts and verifies plausible structures .

Q. What purification methods are effective for isolating this compound?

Basic

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates Boc-protected intermediates .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for chiral centers .
  • Preparative HPLC : For enantiomeric separation using chiral stationary phases (e.g., amylose-based columns) .

Q. What strategies mitigate racemization during synthesis?

Advanced

  • Low-Temperature Reactions : Reduce thermal energy to prevent stereochemical scrambling .
  • Chiral Auxiliaries : Use enantiopure starting materials or catalysts (e.g., Evans’ oxazolidinones) .
  • Inert Conditions : Moisture-free environments prevent acid/base-mediated racemization .

Q. What solvents are optimal for reactions involving this compound?

Basic

  • Polar Aprotic Solvents : DMF, DMSO, or DCM for substitution reactions (minimize nucleophilic interference) .
  • Ether Solvents (THF, Et₂O) : For Grignard or organometallic additions .
    Avoid protic solvents (e.g., MeOH) during Boc protection to prevent premature deprotection .

Q. How to design experiments to assess its biological activity?

Advanced

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
  • Molecular Docking : Predict binding modes with receptor active sites (e.g., using AutoDock Vina) .
  • ADMET Profiling : Evaluate solubility, metabolic stability, and cytotoxicity in hepatic microsomes .

Q. How to monitor reaction progress for this compound's synthesis?

Basic

  • TLC : Spot development with UV visualization or iodine staining for Boc and methoxymethyl groups .
  • HPLC : Quantify intermediate formation and enantiomeric ratios using C18 or chiral columns .

Q. How to handle discrepancies in biological activity data across studies?

Advanced

  • Meta-Analysis : Compare assay conditions (e.g., buffer pH, cell lines) to identify variables affecting activity .
  • Dose-Response Curves : Validate potency (IC₅₀/EC₅₀) across multiple replicates .
  • Orthogonal Assays : Confirm results using alternate methods (e.g., Western blot vs. ELISA) .

Properties

IUPAC Name

tert-butyl (2S)-2-(methoxymethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOJNXXZXCRBCC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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